molecular formula C12H24N2 B13572457 2-(8-Azabicyclo[3.2.1]octan-3-yl)-N-ethyl-N-methylethan-1-amine

2-(8-Azabicyclo[3.2.1]octan-3-yl)-N-ethyl-N-methylethan-1-amine

Cat. No.: B13572457
M. Wt: 196.33 g/mol
InChI Key: ZEXMZLFKPKBVGA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(8-Azabicyclo[3.2.1]octan-3-yl)-N-ethyl-N-methylethan-1-amine is a nitrogen-containing heterocyclic compound. This compound is part of the tropane alkaloid family, which is known for its diverse biological activities. The structure consists of a bicyclic system with a nitrogen atom, making it a significant scaffold in medicinal chemistry .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(8-Azabicyclo[3.2.1]octan-3-yl)-N-ethyl-N-methylethan-1-amine typically involves the enantioselective construction of the 8-azabicyclo[3.2.1]octane scaffold. This can be achieved through various methodologies, including the stereocontrolled formation from acyclic starting materials or desymmetrization processes starting from achiral tropinone derivatives .

Industrial Production Methods

Industrial production methods for this compound often involve multistep synthesis processes. These processes are designed to ensure high yield and purity, which are crucial for its application in pharmaceuticals and other industries .

Chemical Reactions Analysis

Types of Reactions

2-(8-Azabicyclo[3.2.1]octan-3-yl)-N-ethyl-N-methylethan-1-amine undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium azide. Reaction conditions vary depending on the desired product but often involve controlled temperatures and pH levels .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or alcohols, while reduction can produce amines or hydrocarbons .

Mechanism of Action

The mechanism of action of 2-(8-Azabicyclo[3.2.1]octan-3-yl)-N-ethyl-N-methylethan-1-amine involves its interaction with specific molecular targets and pathways. This compound can act as an agonist or antagonist at various receptors, influencing biological processes such as neurotransmission and enzyme activity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

What sets 2-(8-Azabicyclo[3.2.1]octan-3-yl)-N-ethyl-N-methylethan-1-amine apart is its unique bicyclic structure, which provides distinct chemical and biological properties. This makes it a valuable compound for various applications in scientific research and industry .

Properties

Molecular Formula

C12H24N2

Molecular Weight

196.33 g/mol

IUPAC Name

2-(8-azabicyclo[3.2.1]octan-3-yl)-N-ethyl-N-methylethanamine

InChI

InChI=1S/C12H24N2/c1-3-14(2)7-6-10-8-11-4-5-12(9-10)13-11/h10-13H,3-9H2,1-2H3

InChI Key

ZEXMZLFKPKBVGA-UHFFFAOYSA-N

Canonical SMILES

CCN(C)CCC1CC2CCC(C1)N2

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.